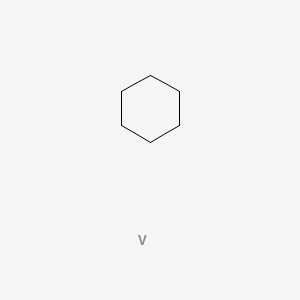
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon tetrachloride, also known as tetrachloromethane, is a chemical compound with the formula CCl₄. It is a non-flammable, dense, colorless liquid with a sweet, chloroform-like odor. Historically, carbon tetrachloride was widely used in fire extinguishers, as a cleaning agent, and as a precursor to refrigerants. due to its toxicity and environmental impact, its use has significantly declined .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbon tetrachloride is typically synthesized through the chlorination of methane. The reaction involves the following steps:
Chlorination of Methane: Methane reacts with chlorine gas in the presence of ultraviolet light or a catalyst to form methyl chloride (CH₃Cl).
Further Chlorination: Methyl chloride undergoes further chlorination to form methylene chloride (CH₂Cl₂), chloroform (CHCl₃), and finally carbon tetrachloride (CCl₄).
The overall reaction can be summarized as: [ \text{CH₄ + 4Cl₂ → CCl₄ + 4HCl} ]
Industrial Production Methods
In industrial settings, carbon tetrachloride is produced by the chlorination of hydrocarbons such as methane or carbon disulfide. The process involves the use of high temperatures and pressures to facilitate the reaction. The reaction is typically carried out in a chlorination reactor, where methane and chlorine gas are introduced and exposed to ultraviolet light or a catalyst to promote the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Carbon tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: Carbon tetrachloride can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: Carbon tetrachloride can be reduced to form chloroform, methylene chloride, and methyl chloride.
Oxidation Reactions: Although less common, carbon tetrachloride can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), ammonia (NH₃), and alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Reduction: Reducing agents such as zinc and hydrochloric acid (Zn/HCl) or sodium borohydride (NaBH₄) can be used to reduce carbon tetrachloride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize carbon tetrachloride under specific conditions.
Major Products Formed
Substitution: Products include chloroform, methylene chloride, and methyl chloride.
Reduction: Products include chloroform, methylene chloride, and methyl chloride.
Oxidation: Products can include carbon dioxide (CO₂) and chlorine gas (Cl₂).
Applications De Recherche Scientifique
Carbon tetrachloride has several scientific research applications, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in laboratory settings to induce liver damage in animal models for studying liver diseases and hepatotoxicity.
Medicine: Historically used as an anesthetic and in the treatment of hookworm infections, although its use has been discontinued due to toxicity.
Mécanisme D'action
Carbon tetrachloride exerts its effects primarily through the formation of reactive intermediates. When metabolized in the liver, carbon tetrachloride is converted to trichloromethyl radicals (CCl₃•) by cytochrome P450 enzymes. These radicals can cause lipid peroxidation, leading to cell membrane damage and hepatocellular injury. The trichloromethyl radicals can also form adducts with cellular macromolecules, further contributing to toxicity .
Comparaison Avec Des Composés Similaires
Carbon tetrachloride can be compared with other similar compounds such as chloroform (CHCl₃), methylene chloride (CH₂Cl₂), and methyl chloride (CH₃Cl). While all these compounds are chlorinated methanes, they differ in their chemical properties, toxicity, and applications:
Chloroform: Used as a solvent and anesthetic, but less toxic than carbon tetrachloride.
Methylene Chloride: Commonly used as a solvent and paint stripper, with moderate toxicity.
Methyl Chloride: Used as a refrigerant and in the production of silicones, with lower toxicity compared to carbon tetrachloride .
Carbon tetrachloride is unique due to its high density, non-flammability, and historical use in fire extinguishers and refrigerant production. its high toxicity and environmental impact have led to a decline in its use .
Propriétés
Formule moléculaire |
C16H16N5+ |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile |
InChI |
InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1 |
Clé InChI |
LDICDPFUGWPYED-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)




![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

